molecular formula C17H15N3O3 B2737296 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 304864-99-1

2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2737296
CAS No.: 304864-99-1
M. Wt: 309.325
InChI Key: QGHKDQCJSSBBJH-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido[1,2-a]pyrimidine derivative characterized by:

  • A 4-methoxyanilino group at position 2.
  • A methyl substituent at position 7.
  • A carbaldehyde functional group at position 3.
  • A 4-oxo moiety in the pyrimidine ring.

This scaffold is of interest due to its structural similarity to bioactive molecules with reported antitumor, antitubercular, and antioxidant properties . The carbaldehyde group at position 3 may serve as a reactive site for further derivatization or intermolecular interactions in biological systems .

Properties

IUPAC Name

2-(4-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-4-3-9-20-16(11)19-15(14(10-21)17(20)22)18-12-5-7-13(23-2)8-6-12/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHKDQCJSSBBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant research findings.

Chemical Structure

The compound belongs to the pyrido[1,2-a]pyrimidine class and features a methoxy-substituted aniline moiety. Its molecular formula is C14H13N3O2, and it is characterized by a pyrimidine ring fused with a pyridine ring.

Synthesis

The synthesis of 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Introduction of the methoxy group via electrophilic substitution.
  • Aldehyde formation through oxidation of appropriate intermediates.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest at G0/G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bacteriostatic effects by inhibiting bacterial protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Research has revealed that 2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde acts as an inhibitor of specific protein kinases involved in cancer signaling pathways. This inhibition may contribute to its anticancer effects.

Case Studies

  • Case Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.
  • Antimicrobial Efficacy Against MRSA : A clinical isolate study demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
  • Kinase Inhibition Profile : In a recent pharmacological study, the compound was tested against a panel of kinases, revealing selective inhibition patterns that could be exploited for targeted cancer therapies.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity. Key analogs include:

Compound Name Position 2 Substituent Key Features Reference
Target Compound 4-Methoxyanilino Electron-donating methoxy group enhances solubility and π-π interactions.
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde Piperazinyl with 2-methoxyphenyl Bulky substituent may improve receptor binding; used in neurological studies.
9-Methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholin-4-yl Sulfur-containing group enhances membrane permeability.
TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) Allylamino Flexible chain improves antitubercular activity via enzyme inhibition.
2-[(4-Ethoxyphenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Ethoxyanilino Ethoxy group increases lipophilicity compared to methoxy.

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and interaction with polar biological targets .
  • Bulky or cyclic substituents (e.g., piperazinyl, thiomorpholinyl) may improve selectivity for specific enzymes or receptors .

Functional Group Variations at Position 3

The carbaldehyde group distinguishes the target compound from analogs with alternative functional groups:

Compound Name Position 3 Functional Group Biological Implications Reference
Target Compound Carbaldehyde Reactive site for Schiff base formation or conjugation.
3-Cyano-4-imino-2-(p-methoxyanilino)-4H-pyrido[1,2-a]pyrimidine Cyano and imino Strong electron-withdrawing effects; antioxidant activity.
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Carboxamide Hydrogen-bonding capability; analgesic properties.

Key Observations :

  • Carbaldehydes offer versatility in drug design via conjugation strategies (e.g., peptide coupling in antitubercular agents) .
  • Cyano-imino derivatives exhibit radical-scavenging activity in DPPH assays due to electron-deficient centers .

Substituent Effects at Position 9

The methyl group at position 9 is conserved in several analogs, suggesting its role in stabilizing the pyrido-pyrimidine core:

Compound Name Position 9 Substituent Impact on Structure Reference
Target Compound Methyl Steric stabilization; prevents ring distortion.
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Methyl Maintains planar geometry for membrane interaction.

Key Observations :

  • The 9-methyl group is critical for maintaining the planar conformation of the fused pyrido-pyrimidine system, which is essential for intercalation or enzyme binding .

Antitumor and Antitubercular Activity

  • TB803 and TB820 : These carbaldehyde derivatives inhibit Mycobacterium tuberculosis enzymes, with enhanced cellular uptake when conjugated to cationic peptides .
  • N-(Benzyl)carboxamides : Exhibit analgesic effects but lack the reactive aldehyde group, highlighting the importance of position 3 modifications .

Antioxidant Activity

  • 3-Cyano-4-imino derivatives: Show potent DPPH radical scavenging (IC~50~ values in µM range) due to electron-withdrawing cyano groups .
  • Target Compound: The 4-methoxyanilino group may contribute to antioxidant effects, though this requires experimental validation .

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